

Meadowestolide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meadowestolide

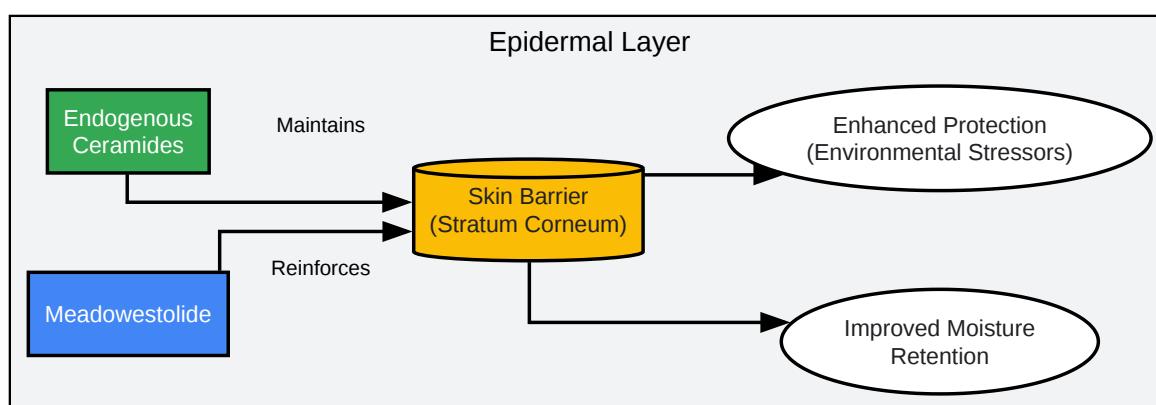
Cat. No.: B15188809

[Get Quote](#)

Introduction

Meadowestolide is a naturally derived estolide from Meadowfoam Seed Oil (*Limnanthes alba*). It is recognized for its significant moisturizing and protective properties, making it a valuable ingredient in the cosmetic and personal care industries. Functionally, **Meadowestolide** acts as a bioactive analog of ceramides, which are essential lipids for maintaining the skin's barrier function and retaining moisture. This technical guide provides an in-depth overview of **Meadowestolide**, including its chemical properties, proposed mechanism of action, and relevant experimental data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties


Meadowestolide is characterized by the following properties:

Property	Value	Source
CAS Number	182305-52-8	Not specified
Molecular Weight	621.0 g/mol	Not specified
INCI Name	Meadowfoam Estolide	Not specified
Origin	Derived from Meadowfoam Seed Oil	Not specified

Proposed Mechanism of Action: A Ceramide Analog

Meadowestolide's efficacy in skin and hair care is attributed to its structural similarity to naturally occurring ceramides, particularly ceramide 3B. Ceramides are a class of fatty acids called lipids. In the skin, they are a major component of the stratum corneum, the outermost layer of the epidermis. Ceramides play a crucial role in forming a protective layer that prevents moisture loss and protects the skin from environmental stressors.

Meadowestolide is believed to mimic the function of endogenous ceramides, thereby reinforcing the skin's natural barrier and enhancing its water-retention capacity. This proposed mechanism involves the integration of **Meadowestolide** into the lipid matrix of the epidermis, where it helps to maintain the integrity and fluidity of the cell membranes.

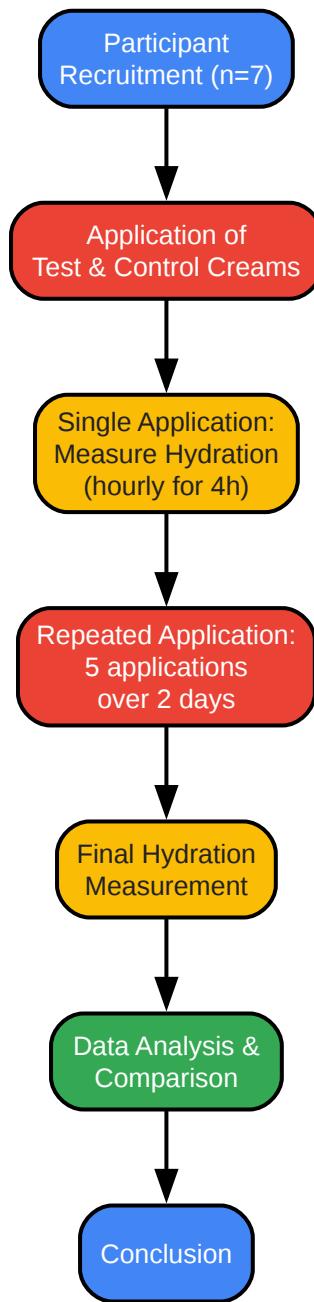
[Click to download full resolution via product page](#)

Proposed mechanism of **Meadowestolide** as a ceramide analog.

Synthesis of Meadowestolide

While a specific, detailed industrial synthesis protocol for **Meadowestolide** is proprietary, the general synthesis of estolides from fatty acids is well-documented in scientific literature and patents. These processes typically involve the acid-catalyzed or enzymatic esterification of fatty acids. For **Meadowestolide**, the precursor fatty acids are derived from Meadowfoam Seed Oil.

General Acid-Catalyzed Synthesis: This method involves the direct esterification of unsaturated fatty acids from Meadowfoam oil in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The reaction proceeds through the protonation of the carboxylic acid group, followed by nucleophilic attack by the hydroxyl group of another fatty acid molecule.


General Enzymatic Synthesis: Enzymatic synthesis offers a milder and more specific alternative to acid catalysis. Lipases are commonly used enzymes for the esterification of fatty acids to produce estolides. This method is often preferred for its higher selectivity and reduced formation of byproducts. The reaction is typically carried out in a solvent-free system or in an organic solvent.

Experimental Protocols: In-Vivo Skin Hydration Study

An in-vivo study was conducted to evaluate the skin hydration effects of a cream containing 2% **Meadowestolide** compared to a base cream.

Parameter	Description
Study Design	A comparative in-vivo study.
Participants	7 male and female subjects.
Test Product	Base skin cream with 2% Meadowestolide.
Control	Base skin cream without Meadowestolide.
Application Area	Hand and forearm.
Application Method	One Finger Tip Unit (FTU) of the cream was applied.
Measurement Schedule	Measurements were taken every hour for 4 hours after a single application, and a final measurement was taken after 5 applications over 2 days.
Instrumentation	Novameter DPM 9003BT®, which measures the relative retained water content of the skin based on its dielectric value.

The results of this study demonstrated a significant increase in skin hydration for the skin treated with the **Meadowestolide**-containing cream compared to the base cream.

[Click to download full resolution via product page](#)

Generalized workflow for an in-vivo skin hydration study.

Signaling Pathways

The precise signaling pathways modulated by **Meadowestolide** have not been extensively elucidated in publicly available research. However, given its role as a ceramide analog, it is hypothesized to influence the same signaling cascades that are regulated by endogenous ceramides in the skin.

Ceramides are known to be involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis of keratinocytes. They can act as second messengers in signaling pathways that control the synthesis of lipids and proteins essential for the formation and maintenance of the skin barrier. For instance, ceramides can influence the expression of genes involved in the differentiation of epidermal cells and the production of structural proteins like loricrin and filaggrin. Further research is required to determine the specific interactions of **Meadowestolide** with these cellular signaling pathways.

Applications in Research and Drug Development

The unique properties of **Meadowestolide** present several opportunities for researchers and drug development professionals:

- **Topical Drug Delivery:** Its ability to enhance skin hydration and barrier function could be leveraged to improve the delivery and efficacy of topically applied active pharmaceutical ingredients (APIs).
- **Dermatological Formulations:** **Meadowestolide** can be incorporated into therapeutic formulations for conditions characterized by a compromised skin barrier, such as atopic dermatitis (eczema) and psoriasis.
- **Hair Care Treatments:** In hair care, it improves intra-fiber moisture retention and provides protection from thermal damage.^{[1][2][3][4][5]} This suggests its potential use in treatments for damaged or dry hair.

Conclusion

Meadowestolide is a promising, naturally derived ingredient with significant potential in skin and hair care applications. Its function as a ceramide analog provides a strong basis for its moisturizing and protective effects. While further research is needed to fully elucidate its specific mechanism of action and interaction with cellular signaling pathways, the existing data supports its utility in formulations aimed at improving skin barrier function and hydration. For researchers and drug development professionals, **Meadowestolide** offers an intriguing molecule for the development of advanced dermatological and cosmetic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. essentialingredients.com [essentialingredients.com]
- 2. MEADOWESTOLIDE® | Elementis Global [elementis.com]
- 3. Meadowestolide® [essentialingredients.com]
- 4. Product Finder | Elementis Global [elementis.com]
- 5. ulprospector.com [ulprospector.com]
- To cite this document: BenchChem. [Meadowestolide: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15188809#meadowestolide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com